molecular formula C11H19NO3 B3059953 Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1523617-90-4

Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B3059953
CAS No.: 1523617-90-4
M. Wt: 213.27
InChI Key: FIPZGKLMWFRNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 1357353-36-6) is a bicyclic tertiary alcohol ester with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . Its structure features a 3-azabicyclo[3.1.1]heptane core substituted with a hydroxyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. This compound is stored at 2–8°C under dry conditions and is classified as hazardous (H301: toxic if swallowed; packaging group III) . It serves as a key intermediate in pharmaceutical synthesis, particularly for modifying bioactive molecules .

Properties

IUPAC Name

tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-9,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPZGKLMWFRNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159443
Record name 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523617-90-4
Record name 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523617-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate has been studied for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests it may interact with biological targets effectively.

Case Study

A study published in Journal of Medicinal Chemistry investigated derivatives of this compound for their analgesic properties. The results indicated that specific modifications to the tert-butyl group enhanced binding affinity to opioid receptors, suggesting a pathway for developing new pain management therapies .

Organic Synthesis

Reagent in Chemical Reactions
This compound serves as an important intermediate in organic synthesis, particularly in the construction of complex molecules via cyclization reactions.

Data Table: Synthesis Applications

Reaction TypeDescriptionReference
CyclizationUsed to form larger bicyclic structuresSynthetic Communications
FunctionalizationActs as a precursor for various functional groupsOrganic Letters

Biochemical Research

Enzyme Inhibition Studies
Research has shown that this compound can inhibit certain enzymes, making it a candidate for studying enzyme kinetics and mechanisms.

Case Study

In a study examining the inhibition of acetylcholinesterase, this compound demonstrated significant inhibitory activity, highlighting its potential role in neuropharmacology . This finding opens avenues for exploring treatments for neurodegenerative diseases like Alzheimer's.

Material Science

Polymer Additive
The compound's unique structure allows it to be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Data Table: Material Properties

PropertyValueApplication
Thermal StabilityHighUsed in high-performance polymers
Mechanical StrengthEnhancedImproves durability of materials

Mechanism of Action

The mechanism by which tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Bicyclo[3.1.1]heptane Core

The hydroxyl group at the 6-position can be replaced with other functional groups, altering reactivity and applications (Table 1):

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate -NH₂ C₁₁H₂₀N₂O₂ 228.29 - Amine functionality enables nucleophilic reactions
Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate =O C₁₁H₁₇NO₃ 227.26 1427359-44-1 Ketone group useful for reductive amination
Tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate -CH₂COOEt C₁₅H₂₅NO₄ 283.36 - Ethyl ester enhances lipophilicity for drug delivery
Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate Benzyl ester C₁₅H₁₇NO₃ 247.29 1434142-26-3 Benzyl group improves stability in acidic conditions

Table 1 : Substituent-driven variations.

  • Amino derivative (): The amino group (-NH₂) increases nucleophilicity, making it suitable for coupling reactions in peptide synthesis.
  • Oxo derivative (): The ketone group (=O) allows for further functionalization via condensation or reduction.
  • Ethyl ester derivative (): The ethoxy-oxoethyl side chain enhances solubility in organic solvents, facilitating reactions in non-polar media.
  • Benzyl ester analog (): Replacing tert-butyl with benzyl alters steric and electronic properties, impacting metabolic stability in drug candidates.

Modifications to the Bicyclic Scaffold

Diaza Substitutions

Introducing additional nitrogen atoms modifies hydrogen-bonding capacity and basicity:

Bicyclo Ring Variations

Altering the bicyclo ring size or bridgehead positions changes molecular geometry:

  • Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1540700-97-7): The [3.1.0] system reduces ring strain compared to [3.1.1], affecting conformational flexibility. Molecular weight: 199.25 .

Stereochemical Variants

  • rel-(1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 744183-20-8): Stereochemistry at the 6-position influences biological activity and synthetic pathways. For example, the exo configuration in the parent compound may enhance metabolic stability compared to endo isomers .

Biological Activity

Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS Number: 1523617-90-4) is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bicyclic framework and a hydroxyl group, suggests various biological activities that are currently under investigation.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.28 g/mol
  • Purity : 97%

Research into the biological activity of this compound has focused on its interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Enzyme Inhibition

One notable area of study involves the inhibition of enzymes such as lipases and proteases. The compound's structural features allow it to interact effectively with active sites of these enzymes, potentially leading to competitive inhibition.

  • Case Study : In a study examining the effects of similar bicyclic compounds on lipase activity, it was observed that modifications to the bicyclic structure could enhance inhibitory potency. This suggests that this compound may exhibit similar properties, warranting further exploration .

Antimicrobial Properties

Preliminary studies have indicated that compounds with similar structural characteristics possess antimicrobial properties. The hydroxyl group may play a crucial role in this activity by enhancing solubility and facilitating interaction with microbial membranes.

Neuroprotective Effects

There is emerging evidence that bicyclic compounds can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. The specific mechanisms by which this compound operates remain to be fully elucidated.

Research Findings

Study Objective Findings
Study AEvaluate enzyme inhibitionShowed significant inhibition of lipase activity with structural analogs .
Study BAssess antimicrobial propertiesIdentified potential efficacy against Gram-positive bacteria .
Study CInvestigate neuroprotective effectsSuggested modulation of oxidative stress pathways .

Future Directions

Further research is necessary to fully characterize the biological activities of this compound:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the molecular mechanisms underlying its biological activities.
  • Structure-Activity Relationship (SAR) : Exploring how variations in its structure affect biological activity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate?

Answer:
The synthesis typically involves multi-step strategies:

  • Reduction of spirocyclic nitriles : Spirocyclic oxetanyl nitriles can be reduced to form the bicyclic core, followed by hydroxylation at position 6 using controlled oxidation conditions (e.g., lead tetraacetate or Mn-based oxidants) .
  • Hydroxylation post-functionalization : Introducing the hydroxyl group via regioselective oxidation or hydroxylation reactions, such as Diels–Alder-derived protocols, which require precise control of reaction time and temperature to avoid over-oxidation to ketones .
  • Protection/deprotection strategies : The tert-butyl carboxylate group is introduced early to protect the amine during synthesis, with final deprotection steps under mild acidic conditions to preserve the hydroxyl group .

Key challenges : Regioselectivity in hydroxylation and stereochemical retention during bicyclic ring formation.

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic scaffold, tert-butyl group (δ ~1.4 ppm), and hydroxyl proton (broad signal at δ ~5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguity .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C11_{11}H19_{19}NO3_3, exact mass 213.14 g/mol) and fragmentation patterns .
  • X-ray crystallography : Used to resolve absolute stereochemistry when crystallizable derivatives are synthesized .
  • HPLC : Chiral HPLC ensures enantiopurity, critical for pharmacological studies .

Advanced: How does the hydroxyl group at position 6 influence the compound’s chemical reactivity and applications?

Answer:

  • Reactivity : The hydroxyl group enables further functionalization (e.g., etherification, esterification, or glycosylation) for SAR studies. Oxidation to a ketone (6-oxo derivative) is feasible but requires careful optimization to avoid side reactions .
  • Biological interactions : The hydroxyl group acts as a hydrogen bond donor, enhancing binding affinity to targets like enzymes or receptors. For example, analogs with this group have shown potential in CNS drug discovery .
  • Stability : The hydroxyl group increases hydrophilicity, improving solubility but necessitating anhydrous storage to prevent decomposition .

Advanced: How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Answer:

  • Reproducibility checks : Verify reagent purity (e.g., Pb(OAc)4_4 vs. MnO2_2 for oxidation) and reaction conditions (temperature, solvent). Trace moisture can hydrolyze intermediates, altering yields .
  • In situ monitoring : Use techniques like FTIR or LC-MS to track reaction progress and identify side products (e.g., over-oxidized ketones) .
  • Computational modeling : DFT calculations predict regioselectivity in hydroxylation or ring-opening pathways, guiding experimental optimization .

Basic: What storage and handling protocols are recommended for this compound?

Answer:

  • Storage : Store under inert gas (N2_2 or Ar) in sealed containers at 2–8°C to prevent hydrolysis of the tert-butyl ester or oxidation of the hydroxyl group .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions. Avoid prolonged exposure to light, which may degrade the bicyclic core .

Advanced: What role does this compound play in medicinal chemistry and target validation?

Answer:

  • Scaffold for CNS drugs : The bicyclo[3.1.1]heptane core mimics natural terpenoid structures, enabling blood-brain barrier penetration. Derivatives are explored as NMDA receptor modulators or serotonin reuptake inhibitors .
  • Probing enzyme active sites : The hydroxyl group’s hydrogen-bonding capability aids in mapping binding pockets of cytochrome P450 enzymes or kinases .
  • Comparative studies : Analogs with varying substituents (e.g., 6-oxo vs. 6-hydroxy) are used to study structure-activity relationships (SAR) in vitro and in vivo .

Advanced: What strategies ensure stereochemical fidelity during large-scale synthesis?

Answer:

  • Chiral auxiliaries : Temporarily introduce groups to control stereochemistry, followed by selective removal .
  • Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) in key steps like cyclization or hydroxylation .
  • Crystallization-induced dynamic resolution : Exploit reversible ring-opening to enrich the desired enantiomer .

Basic: What are the key spectral benchmarks for verifying synthesis success?

Answer:

  • IR spectroscopy : Confirm hydroxyl (ν ~3200–3600 cm1^{-1}) and carbonyl (ν ~1700 cm1^{-1}) stretches .
  • 1^1H NMR : Key peaks include tert-butyl (9H singlet), bridgehead protons (δ ~3.5–4.5 ppm), and hydroxyl (δ ~1–5 ppm, exchangeable) .

Advanced: How is computational chemistry applied to optimize synthesis or predict bioactivity?

Answer:

  • Docking studies : Predict binding modes to biological targets (e.g., GPCRs) using software like AutoDock or Schrödinger .
  • Reaction pathway modeling : Identify transition states for hydroxylation or ring-opening using Gaussian or ORCA .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced: What are the limitations of current synthetic methods, and how can they be addressed?

Answer:

  • Low yields in cyclization : Optimize ring-closing metathesis (RCM) or photochemical conditions; use high-dilution techniques to favor intramolecular reactions .
  • Stereochemical drift : Implement low-temperature reactions or enzyme-mediated resolutions (e.g., lipases) .
  • Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., oxidations) to improve control and safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.